CTL Recognition Potency vs. Truncated Peptide
In a systematic truncation analysis of the NP112‑132 sequence, the nonapeptide RPQASGVYM (NP118‑126) was identified as the minimal peptide that retains maximal CTL recognition. The tetrapeptide GVYM, although still recognized, required substantially higher concentrations and failed to up‑regulate Lᵈ class I molecules on target cells [REFS‑1].
| Evidence Dimension | CTL recognition potency (effective peptide concentration for half‑maximal lysis) |
|---|---|
| Target Compound Data | NP118‑126 (RPQASGVYM): active at sub‑nanomolar concentrations (exact EC₅₀ not reported in this study; full‑length nonamer is the most effective species). |
| Comparator Or Baseline | Tetrapeptide GVYM: recognized but fails to up‑regulate Lᵈ class I molecules. |
| Quantified Difference | Qualitative – only NP118‑126 combines full CTL recognition with MHC‑I up‑regulation; GVYM lacks MHC‑I up‑regulation capability. |
| Conditions | In vitro CTL assay using H‑2ᵈ (Lᵈ‑restricted) target cells loaded with synthetic peptides; class I up‑regulation measured by flow cytometry. |
Why This Matters
Procurement of truncated peptides will not support assays that require MHC‑I stabilization, such as tetramer folding or cell‑surface stabilization readouts.
- [1] Schneider R, et al. Major histocompatibility complex binding and T cell recognition of a viral nonapeptide containing a minimal tetrapeptide. Eur J Immunol. 1991;21(5):1261-1268. doi:10.1002/eji.1830210523. View Source
